(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

Orthogonal Protection Solid-Phase Peptide Synthesis Combinatorial Chemistry

This optically pure (S)-enantiomer features orthogonal Boc (acid-labile) and Fmoc (base-labile) protection, enabling sequential regioselective functionalization. The free C2 carboxylic acid allows direct solid-phase attachment or amide coupling without extra hydrolysis. Essential for Factor XIIa inhibitor programs (PDB 6X0S, 6X0T) where only the (S)-configuration ensures target engagement. Supplied with CoA, SDS, and NMR spectra; ≥97% purity guarantees batch-to-batch consistency for GLP/GMP-like research.

Molecular Formula C25H28N2O6
Molecular Weight 452.5 g/mol
CAS No. 1034574-30-5
Cat. No. B1337733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
CAS1034574-30-5
Molecular FormulaC25H28N2O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1
InChIKeyZVHNNCSUTNWKFC-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid (CAS 1034574-30-5): Orthogonally Protected Chiral Building Block for Advanced Peptide and Medicinal Chemistry


(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid (CAS 1034574-30-5) is an optically pure, orthogonally protected piperazine-2-carboxylic acid derivative . This compound features a piperazine core bearing two distinct amine protecting groups—Boc (tert-butyloxycarbonyl) at the N1 position and Fmoc (9-fluorenylmethyloxycarbonyl) at the N4 position—alongside a free carboxylic acid at the C2 position with defined (S)-stereochemistry . The orthogonal Boc/Fmoc protection scheme enables selective, sequential deprotection under orthogonal conditions (acid-labile Boc versus base-labile Fmoc), permitting precise regioselective functionalization in multistep syntheses without protecting group interference . This compound serves as a versatile intermediate in solid-phase peptide synthesis, peptidomimetic construction, and the development of enzyme inhibitors and receptor modulators .

Why (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid Cannot Be Replaced by Generic Protected Piperazines


While numerous N-protected piperazine-2-carboxylic acid derivatives exist, generic substitution with a different protection pattern, regioisomer, or stereoisomer fundamentally alters the synthetic utility and downstream molecular architecture . The specific N1-Boc/N4-Fmoc arrangement is non-interchangeable with N1-Fmoc/N4-Boc regioisomers due to divergent deprotection sequences required in multistep syntheses . Moreover, the (S)-enantiomer cannot be substituted with the (R)-enantiomer or racemate in stereochemically defined contexts; chiral integrity is critical for biological target engagement in medicinal chemistry programs . Compounds lacking the free C2 carboxylic acid (e.g., ester or amide derivatives) preclude direct coupling without additional hydrolysis steps, reducing synthetic efficiency .

Quantitative Differentiation of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid Against Comparator Compounds


Orthogonal Boc/Fmoc Protection: Regioselective Deprotection Versus Single-Protected or Regioisomeric Analogs

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid provides true orthogonal protection: the Boc group is cleaved under acidic conditions (e.g., 20–50% TFA in DCM), while the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), enabling independent, sequential deprotection of the N1 and N4 piperazine nitrogens without cross-reactivity . In contrast, mono-protected analogs such as N4-Fmoc-piperazine-2-carboxylic acid (CAS 219312-90-0) offer only a single deprotection handle, limiting regioselective diversification . Regioisomers bearing N1-Fmoc/N4-Boc (e.g., CAS 183742-23-6) impose an inverted deprotection sequence, which may be incompatible with established synthetic protocols .

Orthogonal Protection Solid-Phase Peptide Synthesis Combinatorial Chemistry

Enantiomeric Purity: (S)-Stereoisomer Specification Versus (R)-Enantiomer and Racemate

The (S)-enantiomer of 1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is commercially available with a specified purity of ≥95% (HPLC) . The corresponding (R)-enantiomer (CAS 209593-18-0) is also available, but chiral HPLC or polarimetry is required to verify enantiomeric excess when procuring from different suppliers . The racemic mixture (CAS 218278-58-1) lacks stereochemical definition, producing diastereomeric mixtures when incorporated into chiral molecules, necessitating costly chiral resolution steps downstream .

Chiral Building Blocks Asymmetric Synthesis Enantioselective Drug Discovery

Application-Specific Validation: Demonstrated Use in Factor XIIa Inhibitor Synthesis

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is explicitly cited as a reactant in the synthesis of piperazinecarboxamides evaluated as factor XIIa inhibitors . High-resolution crystal structures of factor XIIa in complex with (2S)-piperazine-2-carboxamide derivatives (PDB 6X0S, 6X0T) confirm the stereochemical requirement at the piperazine C2 position for optimal binding . In contrast, no equivalent validated application is documented for the (R)-enantiomer or racemate in this inhibitor class.

Factor XIIa Inhibitors Anticoagulant Development Piperazinecarboxamides

Purity and Analytical Specification: Vendor-Disclosed Quality Metrics

Commercially available (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is supplied with a minimum purity specification of 95% (HPLC) from multiple vendors, with some offering 97% or 98% grades . Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are routinely provided, and the compound is stored at room temperature as a white to off-white solid . In contrast, the (R)-enantiomer from Sigma-Aldrich (AldrichCPR) is sold 'as-is' with no analytical data provided, requiring the buyer to independently confirm identity and purity .

Quality Control Analytical Specification Procurement Compliance

Optimal Use Cases for (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid Based on Quantified Differentiation


Solid-Phase Synthesis of Chiral Peptidomimetics Requiring Sequential Piperazine Functionalization

In solid-phase peptide synthesis (SPPS) where a chiral piperazine scaffold must be incorporated with regioselective functionalization, (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is the preferred building block . The orthogonal Boc (acid-labile) and Fmoc (base-labile) protection allows iterative on-resin modifications: Fmoc removal under basic conditions exposes the N4 nitrogen for acylation or alkylation, while the Boc group remains intact until acidic global deprotection . This precise control is unattainable with mono-protected or regioisomeric analogs.

Synthesis of (S)-Configured Piperazine-2-carboxamide Factor XIIa Inhibitors

For medicinal chemistry programs targeting factor XIIa, the (S)-enantiomer is the stereochemically validated starting material . Crystal structures of factor XIIa co-crystallized with (2S)-piperazine-2-carboxamide inhibitors (PDB 6X0S, 6X0T) demonstrate that the (S)-configuration at the piperazine C2 position is essential for productive binding interactions . Use of the (R)-enantiomer or racemate would yield inactive or poorly active inhibitors, wasting synthetic effort.

Combinatorial Library Construction Using Orthogonally Protected Chiral Scaffolds

In diversity-oriented synthesis and combinatorial chemistry, the orthogonal Boc/Fmoc protection of this compound enables the generation of structurally diverse piperazine-based libraries through sequential, regioselective derivatization . The free C2 carboxylic acid serves as an attachment point for solid supports or further amide bond formation, while the defined (S)-stereochemistry provides a chiral handle for exploring stereochemical SAR .

Regulated Research Environments Requiring Full Analytical Traceability

When operating under GLP or GMP-like research standards, procurement of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid from vendors providing Certificates of Analysis (CoA) with defined purity (≥95–97%) is essential . The availability of CoA, SDS, and in some cases NMR spectra ensures batch-to-batch consistency and regulatory compliance, whereas alternative suppliers for the (R)-enantiomer may provide no analytical data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.